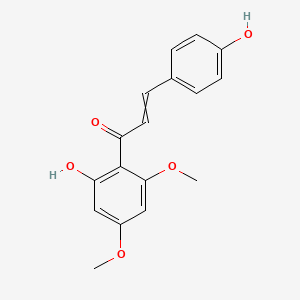
2-Methoxy-5-nitrobenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-nitrobenzene-1-thiol is an organic compound with the molecular formula C7H7NO3S It is a derivative of benzene, featuring a methoxy group (-OCH3), a nitro group (-NO2), and a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-nitrobenzene-1-thiol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by thiolation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The thiolation step can be achieved using thiourea or hydrogen sulfide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxy-5-aminobenzene-1-thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitrobenzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzene-1-thiol depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form disulfide bonds with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitroaniline: Similar structure but lacks the thiol group.
2-Methoxy-4-nitrothiophenol: Similar structure but with different positions of the nitro and thiol groups.
2-Methoxy-5-nitrophenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
2-Methoxy-5-nitrobenzene-1-thiol is unique due to the presence of both a nitro group and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
170230-06-5 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-methoxy-5-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO3S/c1-11-6-3-2-5(8(9)10)4-7(6)12/h2-4,12H,1H3 |
InChI Key |
FPLAJOTZESYVIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)
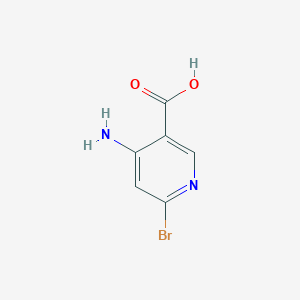

![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
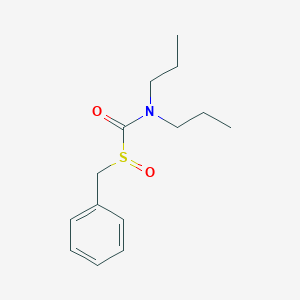
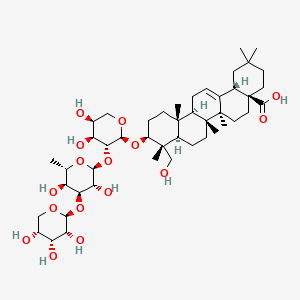
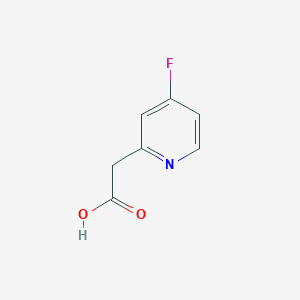
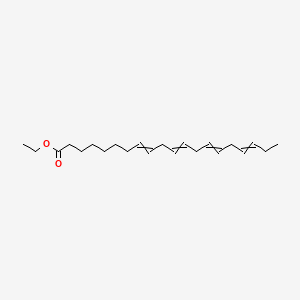

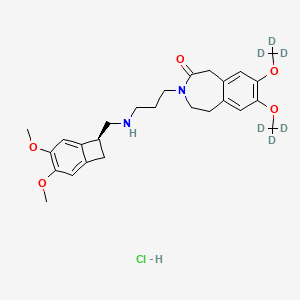
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)
